5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester
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Overview
Description
5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester is a synthetic organic compound with the molecular formula C11H14F3NO3. It is characterized by the presence of a dimethylamino group, a trifluoroacetyl group, and a penta-2,4-dienoic acid ethyl ester moiety. This compound is known for its bright orange solid form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester typically involves the reaction of dimethylamine with a suitable precursor containing the trifluoroacetyl and penta-2,4-dienoic acid ethyl ester groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoroacetyl oxides, while reduction could produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted penta-2,4-dienoic acid ethyl esters .
Scientific Research Applications
5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group is known to form strong hydrogen bonds with biological macromolecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile: Similar in structure but contains a nitrile group instead of an ester group.
4-(Dimethylamino)-2,2,2-trifluoroacetophenone: Contains a trifluoroacetyl group but differs in the aromatic ring structure.
Uniqueness
5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and trifluoroacetyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl (2E,4E)-5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3/c1-4-18-10(17)8(6-5-7-15(2)3)9(16)11(12,13)14/h5-7H,4H2,1-3H3/b7-5+,8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTVELAXYXCPIG-KQQUZDAGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C)C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/N(C)C)/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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